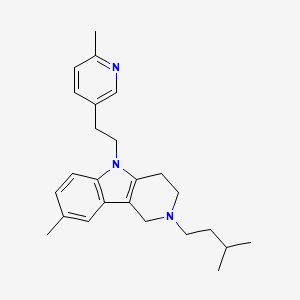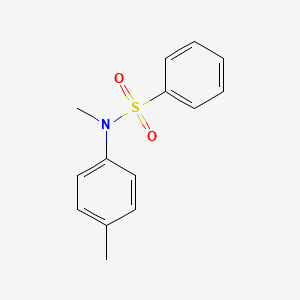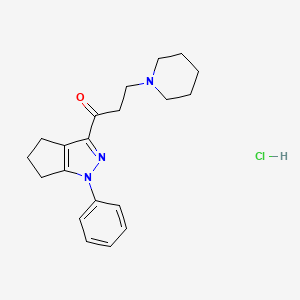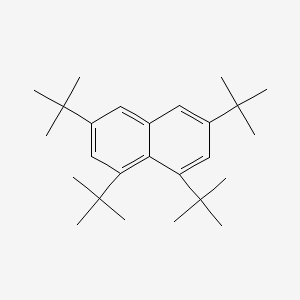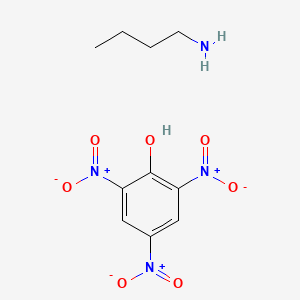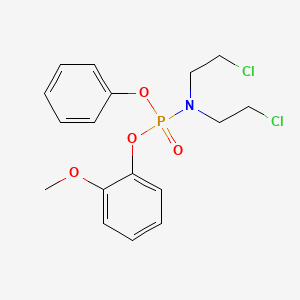
as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a p-chloro-alpha-phenylbenzyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Diamines and Nitriles: This method involves the reaction of diamines with nitriles in the presence of a catalyst.
Condensation Reactions: Condensation of aldehydes or ketones with amines can also lead to the formation of triazine rings.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The p-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Triazine derivatives are often used as catalysts in organic synthesis.
Material Science: Used in the development of advanced materials, such as polymers and resins.
Biology
Biological Probes: Used as probes to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
Agriculture: Used in the formulation of herbicides and pesticides.
Textile Industry: Employed in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazine: The parent compound with a simple triazine ring.
Chlorotriazine: Triazine derivatives with chlorine substituents.
Phenyltriazine: Triazine compounds with phenyl groups.
Uniqueness
The presence of the p-chloro-alpha-phenylbenzyl group in as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other triazine derivatives.
Propriétés
Numéro CAS |
22201-93-0 |
|---|---|
Formule moléculaire |
C16H16ClN3 |
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)-phenylmethyl]-1,2,5,6-tetrahydro-1,2,4-triazine |
InChI |
InChI=1S/C16H16ClN3/c17-14-8-6-13(7-9-14)15(12-4-2-1-3-5-12)16-18-10-11-19-20-16/h1-9,15,19H,10-11H2,(H,18,20) |
Clé InChI |
CYVJNUPECIMGIT-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



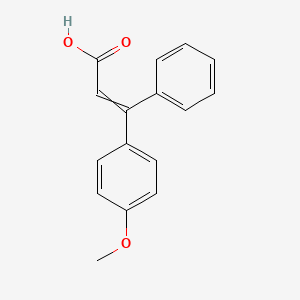

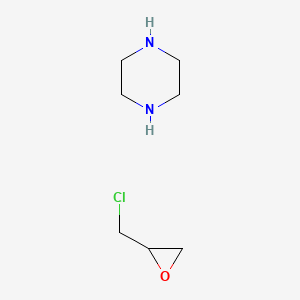
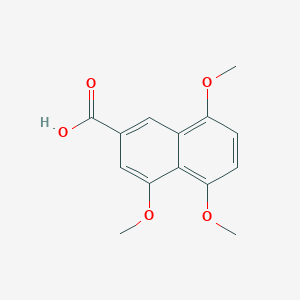

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
